molecular formula C16H15NO B11971831 n-(9-Methyl-9h-fluoren-2-yl)acetamide CAS No. 92962-35-1

n-(9-Methyl-9h-fluoren-2-yl)acetamide

Cat. No.: B11971831
CAS No.: 92962-35-1
M. Wt: 237.30 g/mol
InChI Key: CWMXBOWBENDGOR-UHFFFAOYSA-N
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Description

N-(9-Methyl-9H-fluoren-2-yl)acetamide is an organic compound with the molecular formula C16H15NO and a molecular weight of 237.304 g/mol It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an acetamide group attached to the fluorene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-Methyl-9H-fluoren-2-yl)acetamide typically involves the acylation of 9-methylfluorene with acetic anhydride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the Friedel-Crafts acylation mechanism, resulting in the formation of the acetamide derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(9-Methyl-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(9-Methyl-9H-fluoren-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(9-Methyl-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9-Methyl-9H-fluoren-2-yl)acetamide is unique due to the presence of the methyl group at the 9-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other fluorene derivatives and may contribute to its specific properties and applications .

Properties

CAS No.

92962-35-1

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

N-(9-methyl-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C16H15NO/c1-10-13-5-3-4-6-14(13)15-8-7-12(9-16(10)15)17-11(2)18/h3-10H,1-2H3,(H,17,18)

InChI Key

CWMXBOWBENDGOR-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C

Origin of Product

United States

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